1-Bromo-2-ethoxy-2-methylpropane
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Overview
Description
1-Bromo-2-ethoxy-2-methylpropane is an organic compound belonging to the class of haloalkanes It is characterized by the presence of a bromine atom attached to a carbon atom, which is also bonded to an ethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the bromide ion to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of 2-ethoxy-2-methylpropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in alcoholic solvents.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene, such as 2-ethoxy-2-methylpropene.
Scientific Research Applications
1-Bromo-2-ethoxy-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the synthesis of biologically active molecules and as a building block in the development of new drugs.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-2-methylpropane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base present in the reaction.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the ethoxy group, leading to different reactivity and applications.
2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon, making it more prone to elimination reactions.
1-Chloro-2-ethoxy-2-methylpropane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness: 1-Bromo-2-ethoxy-2-methylpropane is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct reactivity patterns and potential applications. Its ability to undergo both substitution and elimination reactions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-ethoxy-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARFJWNTENRZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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